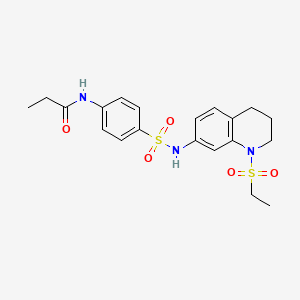

N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide

Description

N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is a synthetic small molecule characterized by a 1,2,3,4-tetrahydroquinoline core modified with an ethylsulfonyl group at the 1-position. This core is linked via a sulfamoyl bridge to a phenylpropionamide moiety.

Key structural attributes include:

- Tetrahydroquinoline core: A partially saturated heterocyclic system known for enhancing metabolic stability compared to fully aromatic quinoline derivatives.

- Ethylsulfonyl substituent: A polar, electron-withdrawing group that may influence solubility and target binding.

- Sulfamoyl-phenylpropionamide linkage: A common pharmacophore in enzyme inhibitors (e.g., kinase or protease inhibitors) due to its ability to engage in hydrogen bonding and steric interactions .

Properties

IUPAC Name |

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S2/c1-3-20(24)21-16-9-11-18(12-10-16)30(27,28)22-17-8-7-15-6-5-13-23(19(15)14-17)29(25,26)4-2/h7-12,14,22H,3-6,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVQWGDTFKVWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide generally involves a multistep process:

Formation of the Tetrahydroquinoline Core

Starting Material: : Aniline derivatives.

Reagents: : Catalysts such as palladium, and solvents like toluene.

Conditions: : Under reflux to cyclize and form the tetrahydroquinoline core.

Sulfonation Step

Reagents: : Sulfonyl chloride.

Conditions: : Basic medium, often using sodium hydroxide at low temperatures.

Amination

Reagents: : Ethylsulfonyl chloride.

Conditions: : Typically carried out in aqueous or mixed solvents under controlled temperatures.

Final Assembly

Reagents: : Propionyl chloride.

Conditions: : Anhydrous conditions to avoid hydrolysis.

Industrial Production Methods

Industrial production might employ high-throughput continuous flow reactors to optimize yield and purity, utilizing similar reagents and conditions but on a larger scale with more stringent quality controls.

Chemical Reactions Analysis

Types of Reactions

Oxidation

Converts the tetrahydroquinoline ring to a quinoline ring.

Common Reagents: Potassium permanganate or chromium trioxide.

Conditions: Acidic medium.

Reduction

Reduces the sulfonamide group.

Common Reagents: Lithium aluminum hydride.

Conditions: Anhydrous, low temperatures.

Substitution

Reactions at the propionamide moiety.

Common Reagents: Halogenating agents.

Conditions: Varies with substitution desired.

Major Products

The main products vary depending on the reaction pathway:

Oxidation yields quinoline derivatives.

Reduction results in desulfonated products.

Substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

Reagents: : Used as a building block in the synthesis of complex organic molecules.

Biology

Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes due to the presence of the sulfonamide group.

Medicine

Drug Development: : Investigated for antimicrobial and anti-inflammatory properties.

Industry

Materials Science:

Mechanism of Action

The compound's mechanism of action is often studied in terms of its interactions with biological molecules:

Molecular Targets: : May target enzymes that interact with sulfonamide and tetrahydroquinoline groups.

Pathways Involved: : Inhibitory effects on metabolic pathways in microorganisms or modulation of receptor activity in human cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogues differ in substituents on the tetrahydroquinoline core, sulfamoyl-linked groups, or amide chains. A comparative analysis is summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparative Insights

Substituent Effects on Solubility and Binding

- Ethylsulfonyl vs. Methoxyacetyl () : The ethylsulfonyl group in the target compound may confer greater metabolic stability compared to the methoxyacetyl substituent, which introduces a labile ester bond. However, the methoxyacetyl group could enhance aqueous solubility due to its polarity .

Core Structure Modifications

- Tetrahydroquinoline vs. Piperidine (): Piperidine-based analogues (e.g., methanesulfonyl-piperidin-4-yl derivatives) exhibit distinct conformational flexibility, which may alter binding pocket accessibility compared to the rigid tetrahydroquinoline core .

- Quinoline vs. Tetrahydroquinoline (): Fully aromatic quinolines (e.g., IIIa) are prone to oxidative metabolism, whereas tetrahydroquinoline derivatives like the target compound are more metabolically stable, favoring prolonged half-life .

Pharmacokinetic and Pharmacodynamic Considerations

- Electron-Withdrawing Groups: Compounds with trifluoromethyl and cyano substituents () demonstrate enhanced lipophilicity and membrane permeability compared to the target compound’s ethylsulfonyl group, which balances polarity and steric bulk .

Biological Activity

N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is a complex organic compound belonging to the sulfonamide class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core functionalized with an ethylsulfonyl group and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 400.5 g/mol. The structural complexity allows for diverse interactions with biological targets.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes essential for bacterial growth and proliferation.

- Cellular Interaction : The compound may interact with various cellular receptors and signaling pathways, influencing cellular processes such as apoptosis.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit bacterial growth by targeting folate synthesis pathways.

| Compound | Activity | Mechanism |

|---|---|---|

| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide | Antibacterial | Inhibition of folate synthesis |

| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide | Antibacterial | Enzyme inhibition |

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, it has shown promising results in inducing apoptosis in cancer cell lines. For example:

-

In vitro Studies : Compounds with similar structures demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and A549. One study reported an IC50 value of 3.24 µM for a related compound in HeLa cells.

Compound Cell Line IC50 (µM) Selectivity Index Compound 4f HeLa 3.24 23-46 5-FU (control) HeLa 74.69 ± 7.85 -

This indicates that the compound not only inhibits cancer cell growth but also exhibits selectivity towards tumor cells compared to normal cells.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of sulfonamide derivatives:

-

Antiproliferative Effects : A study highlighted that certain derivatives induced apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to increased caspase-3 activity.

"Compound 4f significantly increased the expression of Bax protein and decreased that of Bcl-2... indicating the activation of apoptosis" .

- Structure-Activity Relationship (SAR) : Research has established a correlation between structural modifications and biological activity. Variations in substituents on the phenyl ring have been shown to influence both potency and selectivity against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.